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Compound of Interest

Compound Name: 4,7-Dioxosebacic acid

Cat. No.: B1206495

Introduction and Structural Logic

4,7-Dioxosebacic acid (

, MW 230.21 g/mol ) is a linear, symmetrical dicarboxylic acid characterized by two ketone
functionalities at the C4 and C7 positions.[1] Its high degree of symmetry (

or

depending on conformation) significantly simplifies its spectroscopic signature, making it an
excellent model for understanding 1,4-diketone systems within a dicarboxylic framework.[1]

Structural Connectivity

The molecule consists of two succinic acid-like termini linked by a central ethylene bridge
between two carbonyls.

e Termini:
e Core:

This specific connectivity dictates the fragmentation patterns in Mass Spectrometry (MS) and
the chemical shifts in Nuclear Magnetic Resonance (NMR).[1]
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Figure 1: Carbon skeleton connectivity showing the symmetric 1,4-diketone core flanked by
propionic acid moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the 14 protons appear as only three distinct aliphatic signals
and one acidic signal.[1] The 10 carbons appear as five distinct signals.

Sample Preparation Protocol
e Solvent: DMSO-

is preferred over

due to the limited solubility of the dicarboxylic acid in non-polar solvents and to prevent
dimerization effects on the chemical shifts.

e Concentration: 10-15 mg in 0.6 mL solvent.

» Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

H NMR Data (400 MHz, DMSO- )
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system), magnetic equivalence in the symmetric conformer often results in a singlet or a tightly
roofed multiplet appearing as a singlet in lower-field instruments.[1]

C NMR Data (100 MHz, DMSO- )
Shift (
Carbon Assignment Causality
ppm)

Characteristic ketone
C4,C7 207.5 Ketone C=0 region; distinct from
acid/ester.[2]

. Typical carboxylic acid
C1, C10 174.2 Acid -COOH
resonance.[1]

Deshielded by ketone;
C3,C8 37.8 further downfield than

-keto) C2.

Central bridge; slightly
shielded relative to C3

C5, C6 36.1 due to

(Core)
symmetry/strain

absence.[1]

Typical aliphatic

C2,C9 28.5 ( position for succinic

-acid) derivatives.

Infrared (IR) Spectroscopy

IR analysis is critical for confirming the presence of two distinct carbonyl environments (Ketone
vs. Carboxylic Acid).[1]

Experimental Protocol (KBr Pellet)

e Grinding: Mix 1-2 mg of dry 4,7-dioxosebacic acid with 100 mg spectroscopic grade KBr.

e Pressing: Compress at 10 tons for 2 minutes to form a transparent pellet.
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e Acquisition: 4000-400

, 32 scans,

resolution.

Key Absorption Bands[3]

Wavenumber (

Vibration Mode Intensity Interpretation
)
H-bonded carboxylic
2800 — 3300 O-H Stretch Broad, Strong acid dimer. "Hump"
shape.
The isolated ketone
1715-1725 C=0 Stretch (Ketone) Sharp, Strong

carbonyls at C4/C7.

Carboxylic acid
carbonyl. Often

1690 - 1710 C=0][1] Stretch (Acid) Strong appears as a shoulder
or distinct peak lower

than the ketone.

Scissoring vibration of

1400 - 1420 Medium methylene groups

Bend
adjacent to carbonyls.

C-0O single bond
1200 - 1300 C-O Stretch Strong stretch of the

carboxylic acid.[1]

Out-of-plane bending

900 - 950 O-H Bend Medium, Broad )
(dimer).

Mass Spectrometry (MS)

MS analysis provides structural confirmation via fragmentation. The molecule does not easily
ionize in ESI+ without adducts; EI (Electron Impact, 70 eV) or ESI- (Negative Mode) is
recommended.[1]
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Fragmentation Pathway (El - 70 eV)

The molecular ion (
) is weak. The spectrum is dominated by
-cleavage at the ketone groups and McLafferty rearrangements.

e Molecular lon (
): m/z 230 (Weak/Trace)[1]
o Base Peak: Likely m/z 101 or 115 (Succinyl fragments).

Key Fragments
e m/z 212 (

): Loss of water (dehydration of diacid).
e mM/z 186 (
): Loss of

(decarboxylation).

e m/z 115 (

): Cleavage at the central C5-C6 bond? Unlikely. More likely cleavage
to C4 ketone yielding succinyl moiety.
e m/z 101 (
): The Succinyl cation. This is a diagnostic fragment for succinic derivatives.

e m/z 55 (

): Acryloyl cation formed from further breakdown.
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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Synthesis & Purity Context

Understanding the origin of the sample is vital for interpreting impurity peaks. 4,7-
Dioxosebacic acid is often synthesized via:

e Succinylsuccinic Ester Route: Hydrolysis and decarboxylation of diethyl succinylsuccinate.
Impurity Risk: 1,4-cyclohexanedione (cyclic byproduct).

o Oxidative Cleavage: Cleavage of cyclic enol ethers.

o Biosynthetic Pathways: Related to 5-aminolevulinic acid (5-ALA) metabolism.
Purity Check:

e If NMR shows a singlet at

2.55 ppm (DMSO), the sample contains unreacted Succinic Acid.[1]

¢ If NMR shows multiplets at

1.1 - 1.3 ppm, the sample contains lipid/grease contamination.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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